Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride
Description
Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride is a heterocyclic organic compound featuring a fused imidazo-thiazole core substituted with a methanamine group and two hydrochloride counterions. Such compounds are often explored for their bioactivity, including kinase inhibition and antimicrobial properties, due to their ability to mimic purine bases or interact with biological targets .
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazol-5-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S.2ClH/c7-3-5-4-8-6-9(5)1-2-10-6;;/h1-2,4H,3,7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEMVZXPKIPLKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(N21)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aminothiazole with formamide and benzaldehyde in the presence of triphosgene as a dehydrating agent and HClO4 as a catalyst . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-b]thiazole derivatives with different functional groups, while reduction can lead to the formation of reduced amine derivatives .
Scientific Research Applications
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit specific cancer cell lines through various mechanisms:
- EGFR Inhibition : Several studies have reported that imidazo[2,1-b]thiazole derivatives act as potent inhibitors of the epidermal growth factor receptor (EGFR). For instance, one derivative demonstrated an IC50 value of 14.05 µmol/ml against EGFR and showed significant anticancer activity against HeLa cells with an IC50 of 0.42 µM .
- Selective Kinase Inhibition : Another derivative exhibited selective inhibition of the ErbB4 kinase with an IC50 of 15.24 nM, along with antiproliferative activity against various cancer cell lines including MOLT-4 leukaemia and MDA-MB-231 breast cancer cells .
Antimicrobial Properties
Imidazo[2,1-b]thiazole derivatives have shown promising results in combating bacterial and viral infections:
- Antitubercular Activity : A series of novel compounds derived from imidazo[2,1-b]thiazole have been synthesized and tested for antitubercular efficacy. One compound displayed an IC90 of 7.05 μM against Mycobacterium tuberculosis, indicating strong potential for further development as an antitubercular agent .
- Antiviral Activity : Compounds based on this scaffold have also been evaluated for antiviral properties against various viruses. For example, derivatives were found effective against Coxsackie B4 virus and Feline herpes virus, showcasing their versatility in treating viral infections .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazo[2,1-b]thiazole derivatives has been documented in several studies:
- In Vivo Studies : One derivative was evaluated in a carrageenan-induced paw edema model, showing a 65% inhibition rate compared to the standard drug phenylbutazone . This suggests that modifications to the imidazo[2,1-b]thiazole structure can enhance anti-inflammatory activity.
Other Therapeutic Applications
Beyond anticancer and antimicrobial effects, imidazo[2,1-b]thiazole derivatives exhibit a broad spectrum of pharmacological activities:
- Analgesic and Antipyretic : Some derivatives have demonstrated analgesic properties comparable to conventional pain relievers.
- Antidepressant Activity : The structural characteristics of imidazo[2,1-b]thiazoles allow them to interact with neurotransmitter systems, leading to potential antidepressant effects.
Data Table: Summary of Biological Activities
Case Studies and Insights
Several case studies highlight the successful application of imidazo[2,1-b]thiazole derivatives in drug development:
- Synthesis and Evaluation : A study synthesized a novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates and evaluated their inhibitory activity against carbonic anhydrase isoforms. Some compounds displayed acceptable inhibitory activity against tumor-associated isoforms, indicating their potential in cancer therapy .
- HCV NS4B Inhibitors : Research focused on designing inhibitors for Hepatitis C virus NS4B based on the imidazo[2,1-b]thiazole scaffold revealed promising results in terms of potency and specificity, suggesting avenues for antiviral drug development .
- Comprehensive Reviews : Reviews have summarized the extensive pharmacological activities of imidazo[2,1-b]thiazole derivatives developed since 2000, reinforcing their therapeutic versatility across multiple domains including antibacterial, antifungal, and antihelmintic activities .
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with DNA and proteins, leading to the modulation of various cellular processes. In cancer cells, it can induce apoptosis through mitochondrial membrane depolarization and caspase activation . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Dihydrochloride Salts
Key Observations :
- Substituents : Methanamine groups are common, but linker variations (e.g., ethoxy in C₇H₁₁Cl₂FN₂O) alter solubility and bioavailability .
- Molecular Weight : The target compound likely has a higher molecular weight (~250–300 g/mol) compared to simpler pyrimidine analogs (145–229 g/mol) due to its fused ring system .
Research Findings and Functional Comparisons
Structural Impact on Properties
- Solubility : The dihydrochloride salt form enhances water solubility across all compounds, but the imidazo-thiazole core may reduce solubility compared to pyrimidines due to increased hydrophobicity .
- Bioactivity : Imidazo[2,1-b]thiazole derivatives (e.g., 6-[(4-chlorophenyl)thio]-substituted analogs in ) show enhanced binding to kinase targets compared to pyrimidine-based compounds, likely due to improved steric and electronic complementarity .
Notes on Structural Variations
- Fused vs. Single Rings : Imidazo[2,1-b]thiadiazole derivatives () replace the thiazole ring with a thiadiazole, altering electronic properties and metabolic stability .
- Substituent Effects : Fluorine or chlorine substituents (e.g., in and ) improve metabolic resistance and target affinity but may increase molecular weight and synthetic complexity .
Biological Activity
Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride is a compound belonging to the imidazothiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
- Lung Cancer : One study highlighted that a specific derivative exhibited an IC50 value of 0.92 µM against A549 human lung cancer cells, outperforming doxorubicin (IC50 = 1.778 µM). The mechanism involved inhibition of tubulin polymerization, leading to G2/M cell cycle arrest .
- Melanoma : Another investigation reported that several imidazo[2,1-b]thiazole derivatives showed superior potency against the A375P melanoma cell line compared to sorafenib. Compounds 26 and 27 exhibited sub-micromolar IC50 values across multiple melanoma lines, indicating selectivity for cancerous cells over normal cells .
- Breast Cancer : Compounds derived from this scaffold also demonstrated effectiveness against MDA-MB-231 breast cancer cells with an IC50 value of 1.65 µM. These compounds induced apoptosis and caused cell cycle arrest at the G0/G1 phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antitubercular Activity : Studies have shown promising results against Mycobacterium tuberculosis with MIC values as low as 0.0625 µM for certain derivatives. These compounds target critical components of the mycobacterial electron transport chain, demonstrating potential as anti-tuberculosis agents .
- Antiviral Activity : Some derivatives were effective against Coxsackie B4 virus and other viral pathogens, indicating a broad spectrum of antiviral activity .
The biological activity of imidazo[2,1-b]thiazole derivatives can be attributed to several mechanisms:
- Tubulin Inhibition : Many compounds inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division.
- Receptor Binding : Certain derivatives act as potent inhibitors of kinases such as EGFR and ErbB4, with IC50 values ranging from nanomolar to micromolar levels across various cancer cell lines .
- Induction of Apoptosis : The ability to induce apoptotic pathways in cancer cells has been confirmed through assays like Annexin V-FITC and DAPI staining.
Summary of Research Findings
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Mechanism |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 0.92 µM | Tubulin inhibition |
| Anticancer | A375P (Melanoma) | < 0.5 µM | Selective cytotoxicity |
| Anticancer | MDA-MB-231 (Breast Cancer) | 1.65 µM | Apoptosis induction |
| Antitubercular | Mycobacterium tuberculosis | 0.0625 µM | Targeting electron transport chain |
| Antiviral | Coxsackie B4 virus | Varies | Viral replication inhibition |
Case Studies
Several case studies have highlighted the efficacy of imidazo[2,1-b]thiazole derivatives:
- A study by Shaik et al. demonstrated that modifications in the substituents on the imidazothiazole ring could significantly enhance cytotoxicity against lung cancer cells through molecular docking studies that elucidated binding interactions with tubulin proteins .
- Research conducted by Pradip et al. illustrated the dual inhibitory action on both EGFR and IGF1R pathways in various cancer models, emphasizing the therapeutic potential in multi-targeted cancer treatments .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride, and how do reaction conditions influence yield?
- The compound can be synthesized via Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent, yielding 90–96% efficiency. Key factors include temperature control (80–100°C) and substrate pre-functionalization (e.g., introducing electron-donating groups to enhance reactivity). Thin-layer chromatography (TLC) and UV detection are critical for monitoring reaction progress .
- Methodological Tip : Optimize stoichiometry using computational reaction path searches (e.g., quantum chemical calculations) to reduce trial-and-error experimentation .
Q. How is the compound characterized structurally, and what analytical techniques are recommended?
- Use single-crystal X-ray diffraction for unambiguous confirmation of the fused imidazo-thiazole core. Complementary techniques:
- NMR : Analyze proton environments (e.g., imidazole NH at δ 10–12 ppm, thiazole protons at δ 7–8 ppm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 253.73 for related derivatives) .
- Melting Point Analysis : Electrothermal apparatus (e.g., 220–225°C for purity assessment) .
Q. What pharmacological activities have been reported for imidazo[2,1-b]thiazole derivatives?
- Derivatives exhibit broad activities:
- Anticancer : Apoptosis induction via kinase inhibition (e.g., EGFR, VEGFR) .
- Antimicrobial : Disruption of bacterial cell wall synthesis (MIC values: 2–8 µg/mL against S. aureus) .
- Anti-inflammatory : COX-2 inhibition (IC50: <1 µM in select analogs) .
- Screening Protocol : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to validate specificity .
Advanced Research Questions
Q. How can computational methods enhance the design of imidazo[2,1-b]thiazole-based therapeutics?
- Integrate molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins like tubulin or DNA topoisomerases. Pair with density functional theory (DFT) to optimize electronic properties (e.g., HOMO-LUMO gaps for redox activity) .
- Case Study : ICReDD’s workflow combines quantum calculations with machine learning to prioritize synthetic targets, reducing development time by 40% .
Q. What strategies resolve contradictions in reported biological data for this compound class?
- Meta-Analysis : Aggregate data from PubMed, Scopus, and patent databases (e.g., USPTO) to identify trends. For example, discrepancies in IC50 values may arise from assay conditions (e.g., serum concentration, cell line variability) .
- Orthogonal Validation : Confirm antimicrobial activity via both broth microdilution and time-kill assays to rule out false positives .
Q. How can reactor design and process control improve scalability of imidazo[2,1-b]thiazole synthesis?
- Implement continuous-flow reactors for Friedel-Crafts acylation to enhance heat/mass transfer. Monitor using inline IR spectroscopy for real-time feedback.
- Key Parameters :
- Residence time: 10–15 min at 90°C.
- Catalyst loading: 5 mol% Eaton’s reagent (avoiding excess to minimize side reactions) .
Q. What are the challenges in optimizing pharmacokinetic properties of this compound?
- Address poor solubility (logP >3) via prodrug strategies (e.g., phosphate esterification) or nanoformulation. Use Caco-2 cell assays to assess intestinal permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
